2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the benzene ring. Additionally, it contains a pyrazole ring attached via an ethoxyethyl linker to the amide nitrogen. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:
Bromination: The starting material, 5-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atom at the second position.
Amidation: The brominated product is then converted to the corresponding benzamide by reacting with an appropriate amine under amidation conditions.
Pyrazole Introduction: The pyrazole ring is introduced through a nucleophilic substitution reaction, where the ethoxyethyl linker is attached to the amide nitrogen, followed by the addition of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-bromo-5-formyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide.
Reduction: Formation of 5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups, along with the pyrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the pyrazole ring and ethoxyethyl linker, making it less complex.
5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide: Lacks the methoxy group, which may influence its chemical properties.
Uniqueness
The presence of both the bromine atom and the methoxy group on the benzene ring, along with the pyrazole ring attached via an ethoxyethyl linker, makes 2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3/c1-21-12-3-4-14(16)13(11-12)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVLVRYMBBWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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